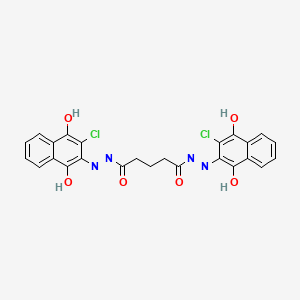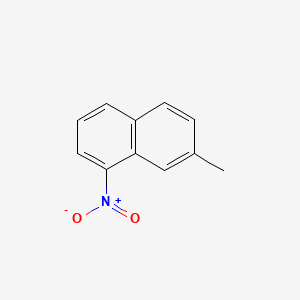![molecular formula C40H54N4NiO4 B13759324 Nickel, bis[2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-onato-kappaO3]- CAS No. 56557-00-7](/img/structure/B13759324.png)
Nickel, bis[2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-onato-kappaO3]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel, bis[2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-onato-kappaO3]- is a coordination compound featuring nickel as the central metal ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nickel, bis[2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-onato-kappaO3]- typically involves the reaction of nickel salts with 2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-one ligands. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the coordination of the ligands to the nickel ion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Nickel, bis[2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-onato-kappaO3]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state.
Reduction: Reduction reactions can alter the coordination environment of the nickel ion.
Substitution: Ligand substitution reactions can occur, where the pyrazolone ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction could produce nickel(I) species. Substitution reactions result in new coordination compounds with different ligands .
Scientific Research Applications
Nickel, bis[2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-onato-kappaO3]- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism by which Nickel, bis[2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-onato-kappaO3]- exerts its effects involves coordination to specific molecular targets. The nickel ion can interact with various biological molecules, altering their function and leading to the observed biological activities. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Nickel(II) bis(dithiolene) complexes
- Nickel(II) bis(acetylacetonate) complexes
- Nickel(II) bis(salicylaldehyde) complexes
Uniqueness
Nickel, bis[2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-onato-kappaO3]- is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic and biological applications compared to other nickel complexes .
Properties
CAS No. |
56557-00-7 |
|---|---|
Molecular Formula |
C40H54N4NiO4 |
Molecular Weight |
713.6 g/mol |
IUPAC Name |
4-decanoyl-5-methyl-2-phenylpyrazol-3-olate;nickel(2+) |
InChI |
InChI=1S/2C20H28N2O2.Ni/c2*1-3-4-5-6-7-8-12-15-18(23)19-16(2)21-22(20(19)24)17-13-10-9-11-14-17;/h2*9-11,13-14,24H,3-8,12,15H2,1-2H3;/q;;+2/p-2 |
InChI Key |
JNZYDMUGUWWLDV-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCC(=O)C1=C(N(N=C1C)C2=CC=CC=C2)[O-].CCCCCCCCCC(=O)C1=C(N(N=C1C)C2=CC=CC=C2)[O-].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


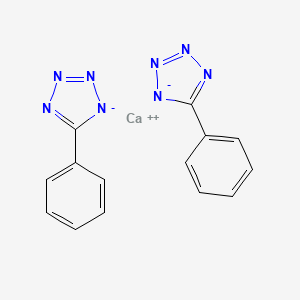
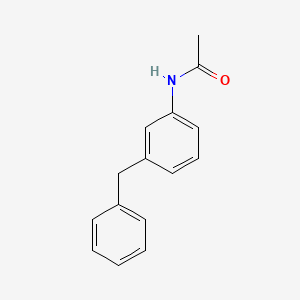

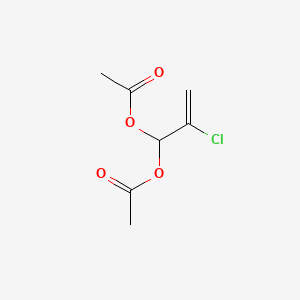

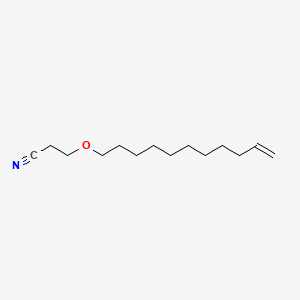

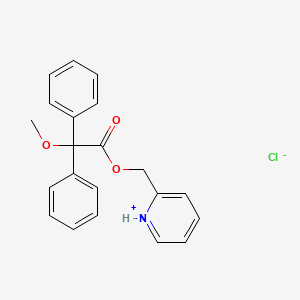


![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13759314.png)

